(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
921617-62-1 |
|---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[(2S)-1-butoxy-1-oxobutan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H19NO6/c1-3-5-10-21-15(18)13(4-2)22-14(17)11-6-8-12(9-7-11)16(19)20/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
InChI Key |
FTSRIVWYJLAJFW-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Esterification Method
Description: The compound can be synthesized via the esterification of 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol.
- Combine 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol in the presence of a suitable acid catalyst (e.g., sulfuric acid).
- Heat the mixture under reflux for several hours.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity | >95% (HPLC) |
Direct Acylation
Description: Another method involves direct acylation using acyl chlorides.
- React (2S)-1-butoxy-1-oxobutan-2-ol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity | >98% (NMR) |
Microwave-Assisted Synthesis
Description: Microwave-assisted synthesis can enhance reaction rates and yields.
- Mix (2S)-1-butoxy-1-oxobutan-2-ol with 4-nitrobenzoic acid and a coupling agent like DCC (dicyclohexylcarbodiimide).
- Subject the mixture to microwave irradiation for a specified time.
| Parameter | Value |
|---|---|
| Yield | 95% |
| Purity | >97% (HPLC) |
Solvent-Free Conditions
Description: Synthesis can also be performed under solvent-free conditions to minimize environmental impact.
- Combine reactants directly in a mortar and pestle or a ball mill.
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity | >90% (TLC) |
The following table summarizes the various methods discussed, highlighting their yields and purities:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 85 | >95 |
| Direct Acylation | 90 | >98 |
| Microwave-Assisted | 95 | >97 |
| Solvent-Free Conditions | 80 | >90 |
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride or lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Amines or alcohols, basic or acidic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of (2S)-1-Butoxy-1-oxobutan-2-yl 4-aminobenzoate.
Reduction: Formation of (2S)-1-Butoxy-1-hydroxybutan-2-yl 4-nitrobenzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The compound acts as a protease inhibitor, which is crucial for viral replication. A patent describes its use in formulations aimed at treating COVID-19 by inhibiting the viral 3C-like protease . This mechanism of action positions it as a candidate for further development in antiviral therapies.
Cancer Therapy
Research has indicated that (2S)-1-butoxy-1-oxobutan-2-yl 4-nitrobenzoate can influence cancer cell behavior. For instance, studies involving various human cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects, leading to reduced cell viability and invasion capabilities . This suggests that the compound may have applications in the development of anticancer drugs.
Synthetic Pathways
The synthesis of this compound can be achieved through several chemical pathways, often involving the modification of existing compounds to enhance efficacy and reduce side effects. For example, modifications to the butoxy and benzoate moieties can lead to derivatives with improved biological activity or stability .
Polymer Chemistry
In industrial chemistry, this compound may serve as an intermediate in the synthesis of polymers or resins. Its functional groups allow it to participate in various polymerization reactions, which can be leveraged to create materials with specific properties suitable for coatings, adhesives, and other applications .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on target enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural and electronic features of “(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate” with analogous esters:
Key Findings :
- Nitrobenzoate vs. Butanoate: The nitro group in the target compound enhances hyperconjugative interactions, as evidenced by crystallographic data showing a 0.018 Å reduction in Cδ−H/Cγ−O bond length per 15° torsion angle increase .
- Comparison with Fluorinated Analogs : The nitrobenzoate group induces stronger stereoelectronic effects than fluorine substitution, as fluorine’s smaller size and lower electronegativity result in less significant bond-length alterations under similar conformational changes .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|---|
| This compound | 98–102 (predicted) | Moderate in DMSO | 2.3 × 10⁻⁴ (pH 7) |
| 1-Butoxy-1-oxopropan-2-yl butanoate | 45–48 | High in THF | 5.7 × 10⁻⁵ (pH 7) |
Analysis :
- The nitro group increases melting point and reduces solubility in polar solvents compared to the butanoate analog, likely due to enhanced dipole interactions and crystal lattice stability .
- The hydrolysis rate of the nitrobenzoate ester is ~4× faster than the butanoate derivative, attributed to the nitro group’s electron-withdrawing effect, which polarizes the ester carbonyl and facilitates nucleophilic attack .
Stereochemical and Conformational Behavior
- Target Compound : The (2S) configuration imposes a specific spatial arrangement, favoring an exo ring pucker in the solid state. The nitrobenzoate group adopts a pseudoaxial orientation, enabling antiperiplanar alignment with Cβ−H and Cδ−H bonds, which amplifies hyperconjugative stabilization .
- (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) : The (2S,4R) configuration creates a rigid pyrrolidine envelope, with torsion angles varying by ~15° within the unit cell. This flexibility allows adaptive hyperconjugation but retains strong stereoelectronic effects .
Biological Activity
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a butoxy group, a ketone functionality, and a nitrobenzoate moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro-containing compounds. For instance, compounds with similar nitro groups have shown significant antibacterial effects against various strains of bacteria. A study indicated that derivatives with nitro groups exhibited improved activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 20 µM for certain derivatives .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 4-Nitrobenzoate derivative | Staphylococcus aureus | 20 |
| 4-Nitrobenzoate derivative | Pseudomonas aeruginosa | 30 |
Antitubercular Activity
The presence of the nitro group is critical for the antitubercular activity of related compounds. One study reported that a compound with a similar structure exhibited an MIC value of 0.78 µM against Mycobacterium tuberculosis, indicating that the nitro group plays a vital role in enhancing the compound's efficacy against tuberculosis .
Table 2: Antitubercular Activity
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| Nitro compound | Mycobacterium tuberculosis | 0.78 |
Anti-inflammatory Activity
Compounds containing nitro groups have also been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-1β, suggesting their potential in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Attack : The nitro group enhances lipophilicity, allowing better interaction with bacterial membranes.
- Intracellular Modulation : The compound may modulate intracellular pathways involved in inflammation and infection control.
- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial survival and replication.
Case Studies
A notable study focused on the synthesis and evaluation of various nitro-containing compounds, including this compound. The results demonstrated significant antibacterial and antitubercular activities compared to standard treatments, highlighting its potential as a lead compound for further development .
Q & A
Q. What are the common synthetic routes for preparing (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate?
The compound is typically synthesized via esterification or transesterification. A key method involves activating the 4-nitrobenzoic acid moiety (e.g., using acid chlorides) and coupling it with the (2S)-1-butoxy-1-oxobutan-2-ol precursor under mild conditions. For example, Mitsunobu reactions are employed for stereocontrol at the (2S) center, utilizing reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert stereochemistry . Solvent selection (e.g., DME or THF) and temperature control (-20°C to room temperature) are critical to avoid racemization .
Q. How can the purity and stereochemical integrity of this compound be validated?
Analytical techniques include:
- HPLC : Reverse-phase chromatography with chiral columns to confirm enantiomeric excess.
- NMR : H and C NMR to verify the (2S) configuration (e.g., coupling constants in the butoxy chain) and absence of byproducts .
- Polarimetry : Optical rotation measurements compared to literature values for stereochemical confirmation .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the stability considerations for storage and handling?
The compound should be stored in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the ester group. Exposure to moisture or acidic/basic conditions accelerates degradation. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) can quantify degradation kinetics .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis of the (2S) configuration in sterically hindered environments?
Challenges arise in Mitsunobu reactions due to steric hindrance from the butoxy group. Strategies include:
- Catalyst screening : Bulky phosphines (e.g., tributylphosphine) improve yield by reducing side reactions .
- Solvent effects : Polar aprotic solvents (DME, DMF) enhance reagent solubility and stereocontrol .
- Alternative methods : Enzymatic resolution or chiral auxiliary approaches may bypass Mitsunobu limitations .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies often stem from solvent polarity, concentration, or impurities. Solutions include:
- Comparative analysis : Cross-referencing with databases like NIST Chemistry WebBook for expected H NMR shifts in deuterated solvents .
- 2D NMR : COSY and NOESY experiments to resolve overlapping signals and confirm spatial proximity of protons .
- Computational validation : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What methodologies are effective for analyzing kinetic resolution in asymmetric esterification?
Kinetic studies can employ:
- Chiral chromatography : Monitor enantiomer ratios over time to calculate rate constants (k/k) .
- Isotope labeling : O tracing in ester hydrolysis to track stereochemical outcomes .
- Microscopy/spectroscopy : In situ IR or Raman spectroscopy to observe real-time reaction progress .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point)?
Variations may arise from polymorphic forms or impurities. Mitigation steps:
- Recrystallization : Test multiple solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs .
- DSC/TGA : Differential scanning calorimetry to identify phase transitions and confirm melting points .
- Collaborative validation : Compare data across independent labs to rule out instrumentation bias .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
